molecular formula C21H20N2O5S B2991825 Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate CAS No. 312605-03-1

Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate

Cat. No.: B2991825
CAS No.: 312605-03-1
M. Wt: 412.46
InChI Key: MPESUZFMMYZABN-UHFFFAOYSA-N
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Description

Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate is a thiazole derivative characterized by:

  • Position 2: A 2,4-dimethoxybenzoyl-substituted amino group, providing electron-donating methoxy groups.
  • Position 4: A phenyl substituent, contributing aromatic bulk.
  • Position 5: An ethyl ester group, influencing solubility and metabolic stability.

Properties

IUPAC Name

ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S/c1-4-28-20(25)18-17(13-8-6-5-7-9-13)22-21(29-18)23-19(24)15-11-10-14(26-2)12-16(15)27-3/h5-12H,4H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPESUZFMMYZABN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H23N2O5S
  • Molecular Weight : 389.5 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its structural features that interact with various biological targets. It has been studied primarily for its role as an inhibitor of SIRT2 (Sirtuin 2), an enzyme involved in deacetylation processes that affect cellular aging and cancer progression.

Inhibition of SIRT2

Recent studies have demonstrated that thiazole derivatives, including this compound, exhibit inhibitory effects on SIRT2 activity. The IC50 values for various thiazole-based compounds range around the micromolar range, indicating significant potential as anticancer agents:

CompoundIC50 (μM)% Inhibition at 150 μM
This compoundTBD>95%
Reference Compound (SirReal2)8.6TBD

This inhibition leads to increased acetylation of substrates like α-tubulin, which is crucial for various cellular processes including cell cycle regulation and apoptosis .

Biological Activity and Case Studies

Several studies have highlighted the biological effects of this compound:

  • Anticancer Activity :
    • In vitro studies have shown that this compound induces cell death in cancer cell lines through SIRT2 inhibition. For instance, SCC13 skin cancer cells treated with the compound exhibited a concentration-dependent decrease in viability after 48 hours .
  • P-glycoprotein Modulation :
    • Research indicates that thiazole derivatives can modulate P-glycoprotein (P-gp), a key player in drug resistance mechanisms in cancer therapy. Compounds similar to this compound have been shown to reverse drug resistance by increasing intracellular concentrations of chemotherapeutic agents like paclitaxel and doxorubicin at concentrations around 10 μM .
  • Biochemical Assays :
    • Biochemical assays demonstrate that these compounds interact with the drug-binding sites of P-gp, significantly stimulating ATPase activity which is critical for understanding their mechanism in overcoming drug resistance .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 2,4-dimethoxybenzoyl group (electron-donating) contrasts with analogues featuring nitro () or trifluoromethyl () groups. These differences impact solubility and receptor interactions.
  • Bioactivity: BAC () demonstrates hypoglycemic activity linked to its 4-chlorobenzylamino group, suggesting lipophilic substituents at Position 2 may enhance antidiabetic effects. The target compound’s dimethoxy groups could modulate similar pathways but with altered pharmacokinetics.

Structural and Physicochemical Properties

  • Solubility : The ethyl ester in the target compound improves lipid solubility compared to carboxylic acid derivatives (e.g., BAC in ). Methoxy groups may further enhance water solubility relative to nitro analogues .
  • Metabolic Stability : Trifluoromethyl groups () resist oxidative metabolism, whereas the target compound’s ester group may undergo hydrolysis in vivo.
  • Crystallinity: Derivatives like ethyl 2-(3-aminophenyl)-4-phenylthiazole-5-carboxylate () exhibit defined crystal structures, suggesting similar analogues could be optimized for solid-state stability .

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